1-(2,3-Dimethylphenyl)ethanol

Catalog No.
S774927
CAS No.
54166-49-3
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
Inquiry
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1-(2,3-Dimethylphenyl)ethanol

CAS Number

54166-49-3

Product Name

1-(2,3-Dimethylphenyl)ethanol

IUPAC Name

1-(2,3-dimethylphenyl)ethanol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3

InChI Key

WJDKWRSEFKVTIE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C)O)C

1-(2,3-Dimethylphenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an ethyl group, which in turn is substituted with a 2,3-dimethylphenyl group. Its molecular formula is C10H14OC_{10}H_{14}O, and it has a molecular weight of approximately 150.22 g/mol . The compound is known for its structural uniqueness due to the two methyl groups on the aromatic ring, which influence its physical and chemical properties.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. For instance, it can be oxidized to 1-(2,3-dimethylphenyl)ethanone under specific conditions.
  • Esterification: It can react with carboxylic acids to form esters, which are important in organic synthesis and industrial applications.
  • Reduction: The compound can also undergo reduction reactions, although it is already in an alcohol form.

Several methods for synthesizing 1-(2,3-Dimethylphenyl)ethanol have been documented:

  • Grignard Reaction: This method involves the reaction of 2,3-dimethylbenzaldehyde with a Grignard reagent followed by hydrolysis to yield the desired alcohol .
  • Biocatalytic Reduction: Asymmetric reduction using biocatalysts derived from plants or microorganisms has been explored for producing enantiomerically pure alcohols from ketones .
  • Conventional Organic Synthesis: Traditional synthetic routes involve multiple steps including alkylation and reduction processes.

1-(2,3-Dimethylphenyl)ethanol serves as an important intermediate in organic synthesis and has potential applications in:

  • Pharmaceuticals: It can be utilized in the synthesis of various bioactive compounds due to its chiral nature.
  • Fragrance Industry: The compound may be used in the formulation of perfumes and other aromatic products due to its pleasant odor profile.
  • Research: It serves as a model compound for studying reaction mechanisms and properties of alcohols.

Interaction studies involving 1-(2,3-Dimethylphenyl)ethanol focus primarily on its reactivity with other chemical species. For example:

  • Reactivity with Acids: The compound can undergo protonation reactions which may alter its solubility and reactivity.
  • Complex Formation: It may form complexes with metal ions or other ligands, which could be explored for catalytic applications or material science.

Several compounds share structural similarities with 1-(2,3-Dimethylphenyl)ethanol. Here are some notable examples:

Compound NameStructureKey Differences
1-(2-Methylphenyl)ethanolContains one methyl groupLess steric hindrance compared to 1-(2,3-dimethylphenyl)ethanol.
1-(3-Methylphenyl)ethanolMethyl group at position 3Different spatial orientation affects reactivity.
1-(4-Methylphenyl)ethanolMethyl group at position 4More symmetrical compared to the dimethyl-substituted variant.
1-(2-Ethylphenyl)ethanolEthyl group instead of methylLarger alkyl substituent changes physical properties.

Uniqueness

The uniqueness of 1-(2,3-Dimethylphenyl)ethanol lies in its specific substitution pattern on the aromatic ring, providing distinct steric effects and electronic properties that influence its reactivity and potential applications compared to other phenolic compounds. Its chiral nature also opens avenues for stereoselective synthesis and biological activity studies that are not as prevalent in its non-chiral counterparts.

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of 1-(2,3-Dimethylphenyl)ethanol. This technique provides precise atomic coordinates, bond lengths, and angles within the crystal lattice [1] [2].

Crystal Growth and Data Collection

Single crystals of 1-(2,3-Dimethylphenyl)ethanol are typically grown by slow evaporation from ethanol solutions at room temperature [2]. The compound commonly crystallizes in orthorhombic or monoclinic crystal systems, with space groups such as P21/c or P212121 being frequently observed for similar dimethylphenyl compounds [3].

Data collection is performed using modern diffractometers equipped with charge-coupled device (CCD) or image plate detectors. Copper Kα radiation (λ = 1.5406 Å) is commonly employed, with data collection conducted at ambient temperature or under cryogenic conditions (typically 100-150 K) to minimize thermal motion and improve data quality [1].

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson synthesis, followed by least-squares refinement to optimize atomic positions and thermal parameters [2]. The molecular structure reveals the spatial arrangement of the dimethylphenyl ring system and the ethanol substituent, providing insights into intramolecular interactions and conformational preferences.

Hydrogen bonding patterns are particularly important for alcohol compounds, with intermolecular O-H···O interactions commonly stabilizing the crystal packing [3]. The hydroxyl group typically participates in hydrogen bonding networks that influence the overall crystal architecture.

ParameterTypical ValuesSignificance
Crystal SystemOrthorhombic/MonoclinicDetermines symmetry operations
Space GroupP21/c, P212121Defines crystal symmetry
Unit Cell Dimensionsa, b, c (8-15 Å)Lattice parameters
Resolution0.8-1.2 ÅData quality indicator
R-factor< 0.05Refinement quality

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of nuclei within 1-(2,3-Dimethylphenyl)ethanol, enabling identification of functional groups and molecular connectivity [4] [5].

Proton (1H) NMR Spectroscopy

The 1H NMR spectrum of 1-(2,3-Dimethylphenyl)ethanol exhibits characteristic chemical shifts corresponding to different proton environments. In CDCl₃ solvent, the aromatic protons typically appear in the region 7.0-7.4 ppm, reflecting the deshielding effect of the aromatic ring system [6] [7].

The hydroxyl proton (OH) appears as a broad singlet in the range 4-7 ppm, with the exact position depending on hydrogen bonding interactions and concentration effects [8] [9]. The ethanol methyl group (CH₃) appears as a doublet around 1.5 ppm, coupled to the adjacent methine proton [4].

The methine proton (CHOH) appears as a quartet due to coupling with the methyl group, typically observed around 4.9 ppm [6]. The aromatic methyl substituents appear as singlets in the range 2.2-2.5 ppm, characteristic of aromatic methyl groups [4].

Carbon-13 (13C) NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons appear in the range 125-140 ppm, with the exact chemical shifts depending on the substitution pattern and electronic effects [10] [11].

The methine carbon (CHOH) appears around 70 ppm, characteristic of carbon atoms bearing hydroxyl groups [9]. The methyl carbons appear in the range 15-25 ppm, with aromatic methyl groups typically appearing slightly downfield compared to aliphatic methyl groups [4].

Carbon TypeChemical Shift (ppm)Multiplicity
Aromatic CH125-135Singlet
Aromatic C-CH₃135-140Singlet
CHOH65-75Singlet
CH₃ (ethanol)20-25Singlet
CH₃ (aromatic)15-20Singlet

Infrared (IR) and Raman Spectroscopic Identification

Vibrational spectroscopy provides information about molecular vibrations and functional groups present in 1-(2,3-Dimethylphenyl)ethanol [9] [12] [13].

Infrared Spectroscopy

The IR spectrum of 1-(2,3-Dimethylphenyl)ethanol exhibits several characteristic absorption bands. The hydroxyl (O-H) stretching vibration appears as a broad, strong absorption in the range 3200-3600 cm⁻¹, with the exact position depending on hydrogen bonding interactions [9] [12].

The aromatic C-H stretching vibrations appear in the range 3000-3100 cm⁻¹, distinguishing aromatic from aliphatic C-H bonds [12] [14]. The C-O stretching vibration appears as a strong band in the range 1000-1300 cm⁻¹, characteristic of primary alcohols [9] [15].

Aromatic C=C stretching vibrations appear as medium-intensity bands in the range 1450-1650 cm⁻¹, providing confirmation of the aromatic ring system [12] [14]. The out-of-plane bending vibrations of aromatic C-H bonds appear in the fingerprint region (800-900 cm⁻¹), providing information about the substitution pattern [12].

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes [13] [16]. The aromatic ring breathing modes appear in the range 1000-1200 cm⁻¹, while C-C stretching modes appear around 1500-1650 cm⁻¹ [17].

The C-O stretching mode appears as a strong band in the Raman spectrum, typically around 1050-1150 cm⁻¹ for primary alcohols [13]. Aromatic methyl group vibrations appear as characteristic bands in the range 1350-1450 cm⁻¹ [16].

Vibration TypeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
O-H stretch3200-36003200-3600Strong (IR)
Aromatic C-H3000-31003000-3100Medium
C-O stretch1000-13001050-1150Strong
Aromatic C=C1450-16501500-1650Medium
Ring breathing1000-12001000-1200Strong (Raman)

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation behavior of 1-(2,3-Dimethylphenyl)ethanol under ionization conditions [18] [19] [20].

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 150, corresponding to the molecular formula C₁₀H₁₄O⁺- [21]. However, the molecular ion peak is often weak or absent due to the ready fragmentation of alcohol compounds under electron ionization conditions [22] [23].

The base peak commonly appears at m/z 132, corresponding to the loss of water (M-18) from the molecular ion [24] [22]. This dehydration reaction is characteristic of alcohols and results in the formation of an alkene radical cation [20].

Alpha Cleavage Fragmentation

Alpha cleavage represents a major fragmentation pathway for 1-(2,3-Dimethylphenyl)ethanol, involving the breaking of the C-C bond adjacent to the hydroxyl group [19] [20]. This fragmentation produces a resonance-stabilized carbocation containing the oxygen atom.

The loss of the ethyl radical (M-29) produces a fragment at m/z 121, corresponding to the dimethylphenyl cation [25]. This fragmentation is favored due to the stability of the resulting aromatic carbocation system [20].

Characteristic Fragment Ions

Additional characteristic fragments include the loss of the hydroxyl group (M-17), producing a fragment at m/z 133 [26]. The loss of the methyl group from the aromatic ring (M-15) produces fragments that provide information about the substitution pattern [18].

The tropylium ion (C₇H₇⁺) at m/z 91 is commonly observed in aromatic alcohol mass spectra, formed through rearrangement processes involving the aromatic ring system [27] [20].

Fragmentm/zLossStructure
Molecular Ion150-C₁₀H₁₄O⁺-
Base Peak132M-18C₁₀H₁₂⁺-
Alpha Cleavage121M-29C₉H₁₁⁺
Hydroxyl Loss133M-17C₁₀H₁₃⁺
Tropylium91-C₇H₇⁺

XLogP3

2.2

Dates

Last modified: 07-21-2023

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